

In-Depth Technical Guide to FAM-Labeled Substance P Peptide

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Compound of Interest		
Compound Name:	Substance P, FAM-labeled	
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Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, playing a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3][4] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][3] The conjugation of a fluorescein (FAM) moiety to the Substance P peptide provides a powerful tool for researchers to investigate its binding characteristics, receptor internalization, and downstream signaling pathways with high sensitivity and specificity. This guide provides a comprehensive overview of the core properties of FAM-labeled Substance P, detailed experimental protocols, and a visualization of its primary signaling cascade.

Core Properties of FAM-Labeled Substance P

FAM-labeled Substance P is a versatile tool for studying the Substance P/NK1R system. The FAM fluorophore is typically attached to the N-terminus or a lysine residue of the Substance P peptide.[5][6] This labeling allows for direct visualization and quantification in a variety of experimental settings.

Physicochemical and Spectroscopic Properties



The fundamental characteristics of Substance P and the FAM fluorophore are summarized below.

Property	Value	Reference(s)
Substance P Amino Acid Sequence	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2	[1]
Substance P Molecular Weight	~1347.6 g/mol	[1]
FAM Excitation Maximum (λex)	~495 nm	
FAM Emission Maximum (λem)	~517 nm	[7]
FAM Extinction Coefficient (at pH 7.5)	83,000 cm ⁻¹ M ⁻¹	[7]

Binding and Functional Activity

The addition of the FAM label can influence the binding affinity and functional activity of Substance P. It is crucial to consider these alterations when designing and interpreting experiments.

Parameter	Value	Cell Type/System	Reference(s)
IC ₅₀ (Competition Binding vs. [125]SP)	44.5 nM	rSPR-expressing CHO cells	[8]
EC ₅₀ (Intracellular Ca ²⁺ Mobilization)	18.8 μM (unlabeled SP)	Rat Spiral Ganglion Neurons	[9][10]
-log EC₅₀ (Intracellular Ca²+ Mobilization)	8.5 ± 0.3 (unlabeled SP)	NK1R-expressing HEK293 cells	[11][12]

Note: The EC₅₀ values are for unlabeled Substance P and serve as a benchmark. The potency of FAM-labeled Substance P may vary.

Substance P/NK1R Signaling Pathway



Upon binding of Substance P to its receptor, NK1R, a conformational change is induced, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a cascade of intracellular events culminating in various physiological responses.



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Substance P/NK1R Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing FAM-labeled Substance P.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of FAM-labeled Substance P by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.

Materials:

- HEK293T cells transiently expressing NK1R
- Poly-D-lysine-coated 96-well plates
- [125]-labeled [Lys3]-SP (Radioligand)



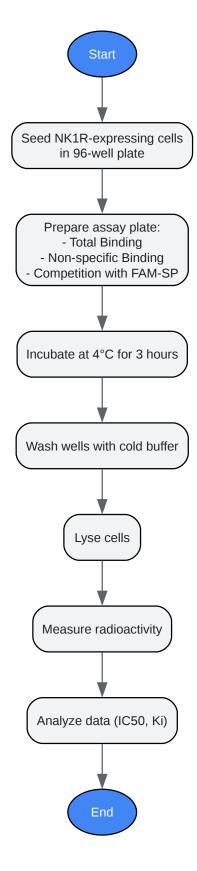
- Unlabeled Substance P (for non-specific binding determination)
- FAM-labeled Substance P (Test compound)
- Binding Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 μg/ml bacitracin.[13]
- Lysis Buffer: 200 mM NaOH, 1% SDS.[13]
- Scintillation counter

Procedure:

- Cell Seeding: Plate HEK293T cells expressing NK1R in poly-D-lysine-coated 96-well plates at a density that results in 5-10% binding of the radioligand.[13]
- Assay Setup:
 - Total Binding: Add binding buffer, radioligand (e.g., ~25 pM [¹²⁵I]-[Lys³]-SP), and cell membranes (3-20 μg protein for cells).[8][13]
 - Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled
 Substance P (e.g., 1 μM), and cell membranes.[13]
 - Competition: Add binding buffer, radioligand, varying concentrations of FAM-labeled Substance P, and cell membranes.
- Incubation: Incubate the plates for 3 hours at 4°C.[13]
- Washing: Wash the wells twice with cold binding buffer to remove unbound ligands.[13]
- Lysis: Add lysis buffer to each well and incubate for 30 minutes.[13]
- Counting: Transfer the lysate to scintillation vials and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of FAM-labeled



Substance P to determine the IC_{50} value. The Ki value can then be calculated using the Cheng-Prusoff equation.





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Competition Binding Assay Workflow

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon activation of NK1R by FAM-labeled Substance P.

Materials:

- Cells expressing NK1R
- · Clear flat-bottom black 96-well culture plates
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127
- HEPES-buffered saline (HBS)
- Probenecid (optional, to prevent dye leakage)
- FAM-labeled Substance P
- Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.[14]
- · Dye Loading:
 - Prepare a Fura-2 AM loading solution in HBS, often with Pluronic F-127 to aid solubilization.
 - Wash cells once with HBS.

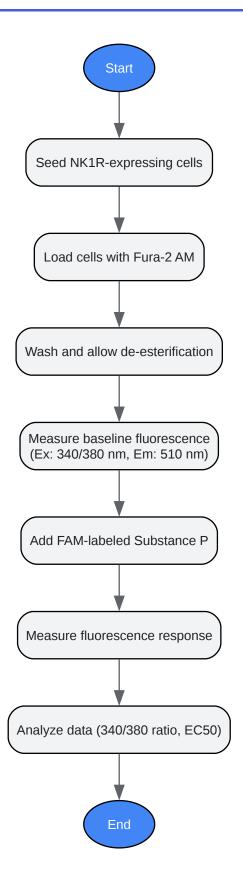
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- Add the Fura-2 AM loading solution to the cells and incubate for 1 hour at room temperature in the dark.[14]
- Washing and De-esterification:
 - Remove the dye solution and wash the cells twice with HBS.
 - Add HBS (with probenecid, if used) and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[14]
- Measurement:
 - Place the plate in a fluorescence plate reader.
 - Measure baseline fluorescence by exciting at 340 nm and 380 nm and measuring emission at 510 nm.
 - Inject FAM-labeled Substance P at various concentrations.
 - Continue to measure fluorescence at 340 nm and 380 nm.
- Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380). Plot the change in this ratio over time to visualize the calcium transient. A dose-response curve can be generated by plotting the peak change in the 340/380 ratio against the log concentration of FAM-labeled Substance P to determine the EC₅₀.[14]





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Calcium Mobilization Assay Workflow



Receptor Internalization Assay using Fluorescence Microscopy

This method visualizes the internalization of the NK1R upon binding of FAM-labeled Substance P.

Materials:

- Cells expressing NK1R grown on glass coverslips or in imaging-compatible plates
- FAM-labeled Substance P
- Phosphate-buffered saline (PBS)
- · Paraformaldehyde (PFA) for fixation
- Mounting medium with DAPI (for nuclear counterstaining)
- Fluorescence microscope

Procedure:

- Cell Culture: Culture cells on a suitable imaging surface.
- Treatment: Treat the cells with FAM-labeled Substance P at a desired concentration and incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.
- Washing: Wash the cells with cold PBS to remove unbound peptide.
- Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
- · Washing: Wash the cells again with PBS.
- Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

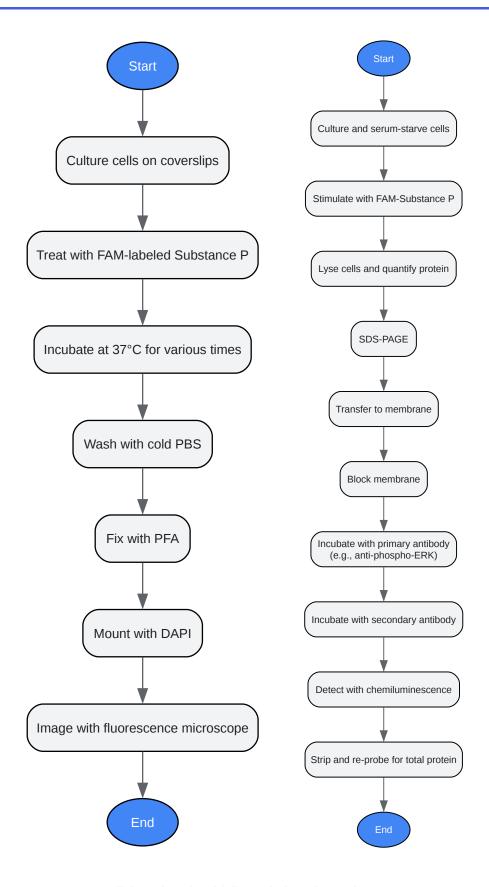
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• Imaging: Visualize the cells using a fluorescence microscope. The FAM signal will indicate the location of the peptide (and thus the receptor), while DAPI will stain the nucleus. Internalized receptors will appear as fluorescent puncta within the cytoplasm.





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